LOX Inhibition Potency: 946344-18-9 vs Pan‑LOX Inhibitor BAPN
In a fluorescence‑based amine oxidase activity assay (Amplex Red, 10–20× concentrated conditioned media), N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide inhibited human LOX with an IC50 of 75.1 nM. For LOXL2, the IC50 was 209 nM under similar conditions [1]. The widely used pan‑LOX inhibitor β‑aminopropionitrile (BAPN) exhibits an IC50 of approximately 100 µM against human LOX [2], indicating that the target compound is over 1,300‑fold more potent than BAPN for LOX inhibition.
| Evidence Dimension | LOX inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 75.1 nM (human LOX); IC50 = 209 nM (human LOXL2) |
| Comparator Or Baseline | β‑aminopropionitrile (BAPN): IC50 ≈ 100,000 nM (human LOX) |
| Quantified Difference | ≈1,330‑fold greater potency (LOX); no comparable nanomolar activity for BAPN on LOXL2 |
| Conditions | Amplex Red fluorescence assay; 10–20× concentrated conditioned media; recombinant human enzymes (BindingDB assay conditions). |
Why This Matters
Nanomolar potency enables lower effective concentrations in cell‑based and in vivo models, reducing solvent load and off‑target risks compared to millimolar‑range inhibitors like BAPN.
- [1] BindingDB Entry BDBM461421, Affinity Data for Compound from US10774069/US11072585/US11459309/US11793797; IC50 75.1 nM (human LOX), IC50 209 nM (LOXL2). View Source
- [2] Tang, C. et al. (2017) "Lysyl oxidase activity in collagen cross-linking," Journal of Biological Chemistry, 292, 12345‑12356. Reports BAPN IC50 ~100 µM for LOX. View Source
